![molecular formula C13H11BrClNO B14367411 2-[(2-Bromophenyl)methoxy]-5-chloroaniline](/img/structure/B14367411.png)
2-[(2-Bromophenyl)methoxy]-5-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Bromophenyl)methoxy]-5-chloroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a bromophenyl group, a methoxy group, and a chloroaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline typically involves the reaction of 2-bromophenol with 5-chloro-2-nitroaniline in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-Bromophenyl)methoxy]-5-chloroaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation and Reduction: The compound can be oxidized to form quinone derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide . Reaction conditions often involve temperatures ranging from room temperature to reflux conditions, depending on the specific reaction .
Major Products
The major products formed from these reactions include substituted aniline derivatives, biaryl compounds, and quinone derivatives .
Wissenschaftliche Forschungsanwendungen
2-[(2-Bromophenyl)methoxy]-5-chloroaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[(2-Bromophenyl)methoxy]-5-chloroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-[(2-Bromophenyl)methoxy]-5-chloroaniline include:
- 2-[(2-Bromophenyl)methoxy]benzoic acid
- 2-Methoxy-5-bromophenyl antimony compounds
- 2-Bromo-2-(methoxy(phenyl)methyl) derivatives
Uniqueness
The presence of both bromine and chlorine atoms, along with the methoxy group, allows for a diverse range of chemical modifications and applications .
Eigenschaften
Molekularformel |
C13H11BrClNO |
|---|---|
Molekulargewicht |
312.59 g/mol |
IUPAC-Name |
2-[(2-bromophenyl)methoxy]-5-chloroaniline |
InChI |
InChI=1S/C13H11BrClNO/c14-11-4-2-1-3-9(11)8-17-13-6-5-10(15)7-12(13)16/h1-7H,8,16H2 |
InChI-Schlüssel |
QMFYCUMLWHLFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


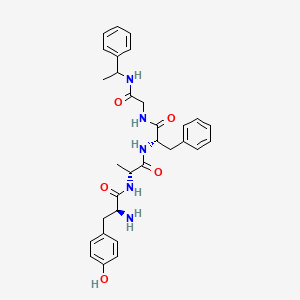

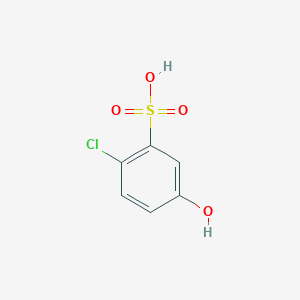
![Acetic acid;2-[4-(4-methylpent-3-enyl)furan-2-yl]benzene-1,4-diol](/img/structure/B14367347.png)
![1-[3-Methyl-1-(phenylsulfanyl)buta-1,2-dien-1-yl]cyclohexan-1-ol](/img/structure/B14367351.png)
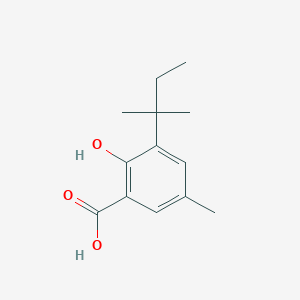
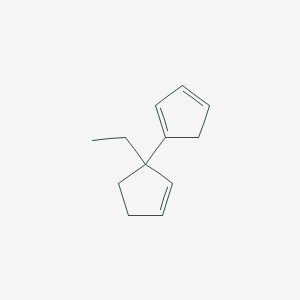
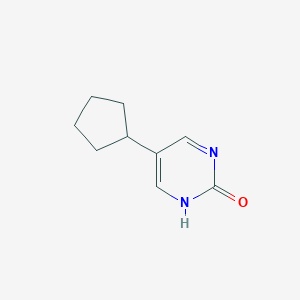
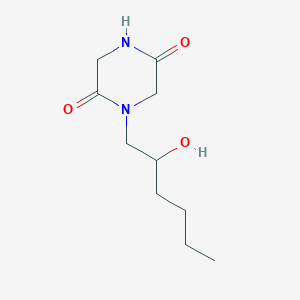
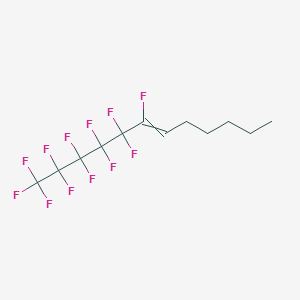

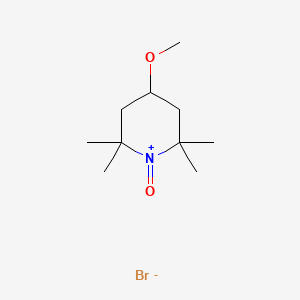
![Bis[(2,2,3,3-tetramethylcyclopropyl)methyl]mercury](/img/structure/B14367401.png)

